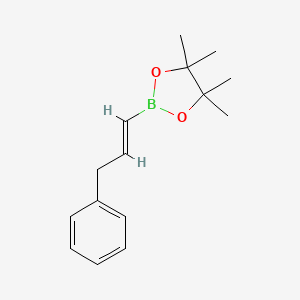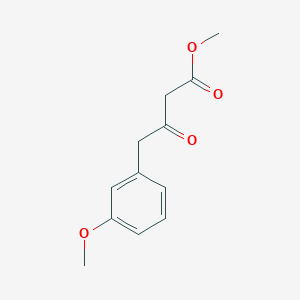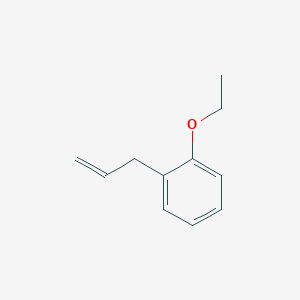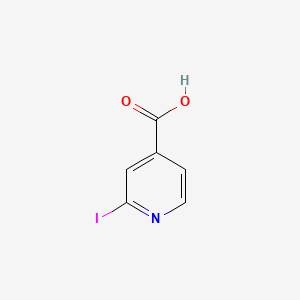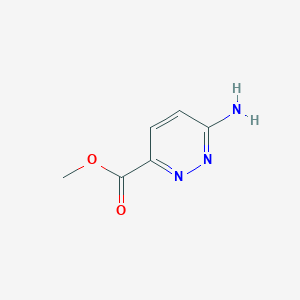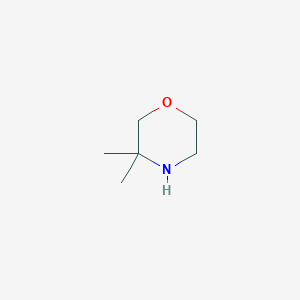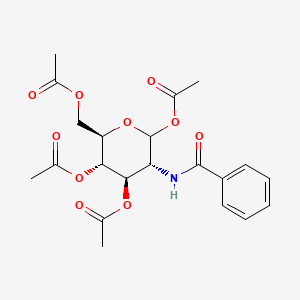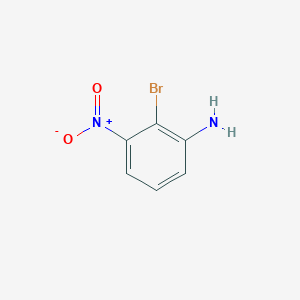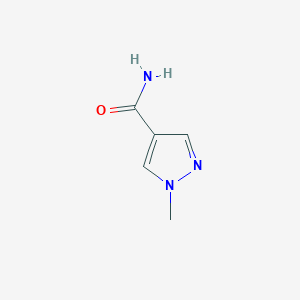
4-(4-Methylpiperidin-1-yl)-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Methylpiperidin-1-yl)-3-nitroaniline” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a methyl group attached to the piperidine ring and a nitroaniline group .
Synthesis Analysis
The synthesis of such compounds often involves reactions leading to the formation of various piperidine derivatives . A practical and facile synthesis of various N-methyl imines, versatile scaffolds, was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis
The molecular structure of “4-(4-Methylpiperidin-1-yl)-3-nitroaniline” is likely to be complex due to the presence of the piperidine ring, the methyl group, and the nitroaniline group .Chemical Reactions Analysis
Piperidine derivatives, including “4-(4-Methylpiperidin-1-yl)-3-nitroaniline”, can undergo a variety of intra- and intermolecular reactions . For example, 4,4′-trimethylenedipiperidine can catalyze the synthesis of N-methyl imines .Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structures
Research on compounds structurally related to 4-(4-Methylpiperidin-1-yl)-3-nitroaniline has revealed insights into hydrogen bonding and molecular structures. For example, studies on methylated nitroanilines have shown how these molecules form hydrogen-bonded chains and sheets, contributing to our understanding of polarized structures and molecular interactions in crystalline states. These findings have implications for designing materials with specific physical properties, such as optical and electronic characteristics (Ferguson et al., 2001).
Synthesis and Biological Applications
Another area of application involves the synthesis of compounds containing the 4-methylpiperidine skeleton, which have been explored for their potential biological activities. A notable example includes the synthesis of benzimidazoles containing piperazine or morpholine skeletons, which were evaluated as glucosidase inhibitors with antioxidant activity. This research highlights the potential of these compounds in developing treatments for diseases associated with oxidative stress and enzymatic dysregulation (Özil et al., 2018).
Environmental and Analytical Chemistry
In the realm of environmental and analytical chemistry, the development of novel sensors for the detection of nitroaniline compounds in water demonstrates the importance of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline and related molecules. A study outlined the creation of a molecularly imprinted fluorescent sensor for 4-nitroaniline detection, exhibiting high sensitivity and selectivity. Such sensors are crucial for monitoring pollutants in industrial wastewater and ensuring environmental safety (Xie et al., 2020).
Biodegradation and Environmental Remediation
Biodegradation research has identified specific bacterial strains capable of degrading nitroaniline compounds, including 4-nitroaniline, under aerobic conditions. This work is foundational for bioremediation strategies aiming to remove toxic aromatic amines from contaminated environments, offering a sustainable approach to pollution mitigation (Khalid et al., 2009).
Orientations Futures
Piperidine derivatives, including “4-(4-Methylpiperidin-1-yl)-3-nitroaniline”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the potential applications of these compounds in pharmaceuticals.
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMBZUFGDTYHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidin-1-yl)-3-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


